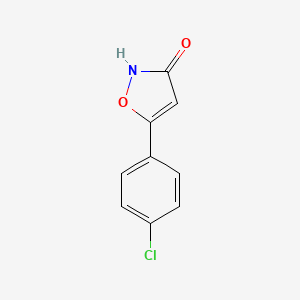

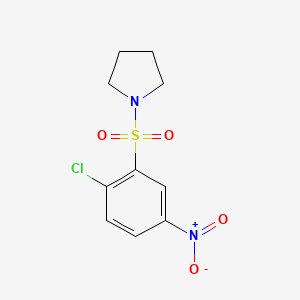

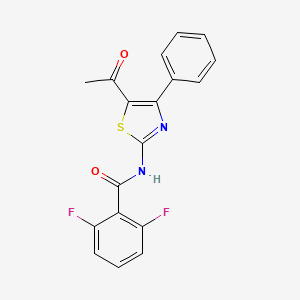

![molecular formula C8H12N6OS B2394234 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea CAS No. 2309804-00-8](/img/structure/B2394234.png)

1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea is a compound that is part of the triazole family . Triazoles are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, often involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

Triazole compounds, including 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The reaction of aldehydes and ketones with amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis

Amino acids, which are similar in structure to 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, are colorless, crystalline substances . Their solubility depends on polarity, iso-electric point, nature of the solvent (pH), and temperature .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives have been found to exhibit significant antimicrobial activity. They are effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens . The presence of the N–C–S linkage in the skeleton of these compounds contributes to their antimicrobial properties .

Antifungal Activity

Triazole compounds, including conazoles, are commonly used as antifungal agents. Drugs such as fluconazole and voriconazole, which contain the triazole group, are well-known for their antifungal properties .

Anti-inflammatory and Analgesic Activity

Triazole derivatives have been reported to possess anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new anti-inflammatory and pain-relieving drugs .

Anticancer Activity

Triazole compounds have shown potential in cancer treatment. Their ability to bind with various enzymes and receptors in the biological system makes them effective against cancer cells .

Antioxidant Activity

Triazole derivatives have been found to exhibit antioxidant activity. This property can be leveraged in the development of drugs for diseases caused by oxidative stress .

Antiviral Activity

Triazole compounds have shown potential as antiviral agents. Their ability to interfere with the life cycle of viruses makes them effective in the treatment of viral infections .

Antiepileptic Activity

Some triazole-containing drugs, such as rufinamide, are used as antiepileptics. The triazole nucleus in these drugs contributes to their antiepileptic properties .

Antidepressant Activity

Triazole derivatives, such as trazodone and nefazodone, are used as antidepressants. The triazole group in these compounds plays a key role in their antidepressant effects .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(1-methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6OS/c1-3-4-9-8(16)12-11-7(15)6-5-14(2)13-10-6/h3,5H,1,4H2,2H3,(H,11,15)(H2,9,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COACCKZHLHIXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NNC(=S)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

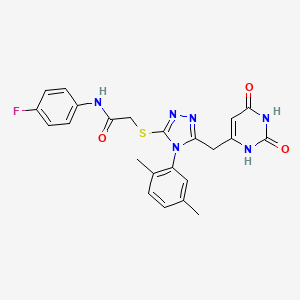

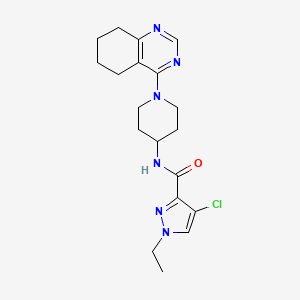

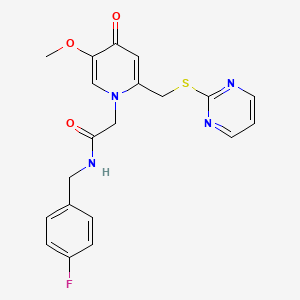

![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)

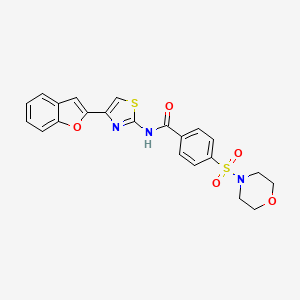

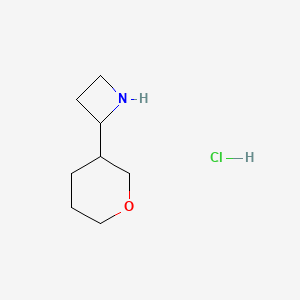

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)

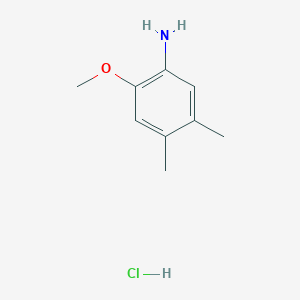

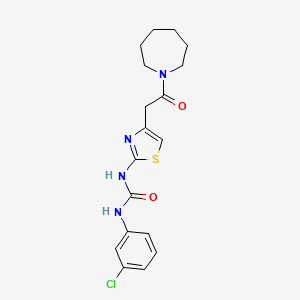

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)